molecular formula C13H27NOSSi B15300069 2-methyl-N-[1-(trimethylsilyl)hex-1-yn-3-yl]propane-2-sulfinamide

2-methyl-N-[1-(trimethylsilyl)hex-1-yn-3-yl]propane-2-sulfinamide

Cat. No.: B15300069
M. Wt: 273.51 g/mol
InChI Key: JPNYDMZMKCNGAK-UHFFFAOYSA-N
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Description

2-methyl-N-[1-(trimethylsilyl)hex-1-yn-3-yl]propane-2-sulfinamide is a complex organic compound characterized by the presence of a trimethylsilyl group, a hexynyl chain, and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[1-(trimethylsilyl)hex-1-yn-3-yl]propane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Hexynyl Chain: The hexynyl chain can be synthesized through a series of alkylation and deprotonation reactions.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.

    Formation of the Sulfinamide Moiety: The sulfinamide moiety is formed by reacting the intermediate with a sulfinyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[1-(trimethylsilyl)hex-1-yn-3-yl]propane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the sulfinamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted sulfinamides.

Scientific Research Applications

2-methyl-N-[1-(trimethylsilyl)hex-1-yn-3-yl]propane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(trimethylsilyl)hex-1-yn-3-yl]propane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides steric protection and enhances the compound’s stability, while the sulfinamide moiety can participate in hydrogen bonding and other interactions with biological targets. The hexynyl chain contributes to the compound’s lipophilicity and ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilylmethyl)allyl acetate
  • 2,2-dimethylbut-3-ynoxymethylbenzene
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

2-methyl-N-[1-(trimethylsilyl)hex-1-yn-3-yl]propane-2-sulfinamide is unique due to its combination of a trimethylsilyl group, a hexynyl chain, and a sulfinamide moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H27NOSSi

Molecular Weight

273.51 g/mol

IUPAC Name

2-methyl-N-(1-trimethylsilylhex-1-yn-3-yl)propane-2-sulfinamide

InChI

InChI=1S/C13H27NOSSi/c1-8-9-12(10-11-17(5,6)7)14-16(15)13(2,3)4/h12,14H,8-9H2,1-7H3

InChI Key

JPNYDMZMKCNGAK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#C[Si](C)(C)C)NS(=O)C(C)(C)C

Origin of Product

United States

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